molecular formula C11H19ClSi B1141670 (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane CAS No. 120543-78-4

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane

Cat. No.: B1141670
CAS No.: 120543-78-4
M. Wt: 214.81
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Description

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane is a silane derivative featuring a bicyclo[2.2.1]hept-5-en-2-yl (norbornenyl) group attached via an ethyl chain to a silicon atom substituted with chlorine and two methyl groups. Its molecular formula is C₁₁H₁₉ClSi (molecular weight: ~214.54 g/mol) . The compound is a mixture of endo and exo isomers due to the stereochemistry of the bicyclic system .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-chloro-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClSi/c1-13(2,12)6-5-11-8-9-3-4-10(11)7-9/h3-4,9-11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEKKYNQUHJSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1CC2CC1C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120543-78-4
Record name 5-Norbornen-2-yl(ethyl)chlorodimethylsilane, mixture of endo and exo
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane typically involves the reaction of norbornene derivatives with chlorodimethylsilane. One common method is the hydrosilylation of norbornene with chlorodimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, at room temperature.

    Hydrosilylation Reactions: Platinum or rhodium catalysts are commonly used. The reactions are performed under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

    Hydrosilylation Reactions: Silicon-containing products with various organic groups attached.

    Oxidation Reactions: Silanols or siloxanes.

Scientific Research Applications

Chemistry: (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane is used as a reagent in organic synthesis. It aids in the formation of silicon-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. The silicon moiety can be used to introduce new functional groups or labels for imaging and detection.

Medicine: The silicon-containing moiety can be used to modify drug molecules, improving their stability, solubility, and bioavailability.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as silicone polymers and resins. These materials have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (2-(Bicyclo[221]hept-5-en-2-yl)ethyl)chlorodimethylsilane involves the reactivity of the silicon-chlorine bondThe bicyclic structure provides rigidity and stability to the molecule, making it a valuable building block in organic synthesis.

Molecular Targets and Pathways: The compound interacts with various molecular targets, depending on the functional groups introduced. In biological systems, it can modify proteins and nucleic acids, affecting their functions and interactions. In industrial applications, it can react with other compounds to form advanced materials with specific properties.

Comparison with Similar Compounds

Key Characteristics :

  • Reactivity : The chlorine substituent enhances electrophilicity, making it reactive toward nucleophiles (e.g., hydrolysis, cross-coupling).
  • Applications: Used as a precursor in organic synthesis and polymer chemistry, particularly for functionalizing surfaces or monomers .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane Cl, dimethyl, ethyl C₁₁H₁₉ClSi 214.54 Organic synthesis, polymer precursors
[Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane Triethoxy C₁₃H₂₄O₃Si 256.41 Polymer production, surface modification
2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Boronate ester C₁₃H₂₁BO₂ 220.12 Suzuki-Miyaura cross-coupling
5-Norbornene-2-acetic acid NHS ester Succinimidyl ester C₁₃H₁₅NO₄ 249.26 Bioconjugation, protein labeling

Reactivity and Stability

  • Chlorodimethylsilane : More reactive than triethoxy derivatives due to the electronegative chlorine, enabling faster hydrolysis and nucleophilic substitution. This contrasts with triethoxysilanes, which are hydrolytically stable and used in slow-condensing polymers .
  • Boronate Esters : Stable under basic conditions but reactive in cross-couplings (e.g., Suzuki reactions), highlighting the versatility of bicyclic frameworks in transition-metal catalysis .

Research Findings and Data

Isomer Distribution in Silane Derivatives

Compound Exo:Endo Ratio Reaction Conditions Yield (%) Reference
[Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane 1:1.2 210°C, 24 hours 75
Target Chlorodimethylsilane Not reported Inferred from analogs

Biological Activity

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane, with the CAS number 120543-78-4, is a silane compound characterized by its bicyclic structure and chlorodimethylsilane moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article reviews the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

The chemical formula of this compound is C11H19ClSi, with a molecular weight of approximately 214.81 g/mol. The compound is a colorless liquid with a boiling point ranging between 231-232 °C and a flash point of 104 °C .

PropertyValue
Molecular FormulaC11H19ClSi
Molecular Weight214.81 g/mol
Boiling Point231-232 °C
Flash Point104 °C
AppearanceColorless liquid

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Properties : Preliminary studies suggest that silane compounds exhibit antimicrobial activity due to their ability to disrupt microbial membranes and inhibit growth. Specific tests on related silanes have shown efficacy against various bacterial strains.
  • Antitumor Activity : Some bicyclic compounds have been studied for their antitumor properties. Research indicates that structural modifications in bicyclic compounds can enhance cytotoxicity against cancer cell lines.
  • Biocompatibility : Silanes are often used in bioconjugation and as coupling agents in biomaterials due to their favorable interactions with biological tissues.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of chlorosilanes demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to the disruption of the bacterial cell wall integrity, leading to cell lysis .

Case Study 2: Antitumor Effects

In vitro assays involving various cancer cell lines (e.g., HeLa and MCF-7) revealed that certain bicyclic silanes exhibited dose-dependent cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the importance of the bicyclic structure in enhancing bioactivity .

The proposed mechanisms underlying the biological activities of this compound include:

  • Membrane Disruption : The lipophilic nature of the silane allows it to integrate into lipid membranes, causing structural changes that lead to increased permeability.
  • Reactive Silanol Formation : Upon hydrolysis, chlorosilanes can form reactive silanols that may participate in nucleophilic attacks on cellular components, contributing to their antimicrobial and antitumor activities.

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